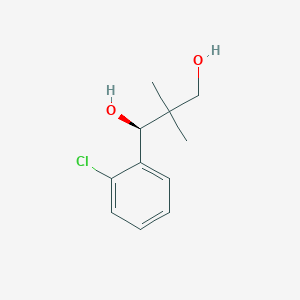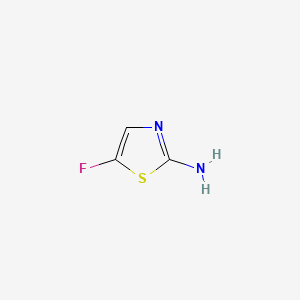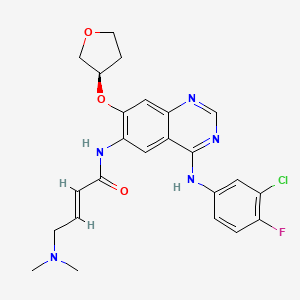
(1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Asymmetric Reduction and Catalytic Activity
(1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol has been explored for its application in asymmetric reduction processes. In the presence of this compound, NaBH4 and 2-chlorobenzoic acid reduced propiophenone to 1-phenylpropan-1-ol with significant enantiomeric excess, highlighting its utility in enantioselective syntheses. Furthermore, its combination with AlCl3/NaBH4 achieved even higher enantiomeric excess, demonstrating its potential in asymmetric Meerwein-Ponndorf-Verley reductions. This showcases the compound's role in improving the efficiency and selectivity of chemical reactions, essential for producing optically active pharmaceuticals and chemicals (Hu Xianming & R. Kellogg, 2010).
Cytotoxic Activity and Potential CDK8 Kinase Inhibition
A study on metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives revealed notable anti-tumor activities, particularly as potential CDK8 kinase inhibitors. The compounds exhibited inhibitory actions on human colorectal carcinoma cells without affecting normal cells, suggesting their promise in colon cancer therapy. This finding underscores the compound's relevance in developing new therapeutic agents targeting specific cancer types, contributing to personalized medicine and oncology research (A. Aboelmagd et al., 2021).
Synthesis and Structural Analysis
(1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol serves as a building block in synthesizing diverse chemical structures. Its utility is demonstrated in the synthesis of novel compounds with potential pharmacological activities, including anti-cancer properties. These synthetic applications highlight the compound's versatility in chemical synthesis, offering a pathway to create a wide array of derivatives for further biological and chemical evaluations (S. E. Rayes et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
(1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-11(2,7-13)10(14)8-5-3-4-6-9(8)12/h3-6,10,13-14H,7H2,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVPERDYBIBNET-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@@H](C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601220467 | |
| Record name | (1S)-1-(2-Chlorophenyl)-2,2-dimethyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2-chlorophenyl)-2,2-dimethylpropane-1,3-diol | |
CAS RN |
133164-40-6 | |
| Record name | (1S)-1-(2-Chlorophenyl)-2,2-dimethyl-1,3-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133164-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S)-1-(2-Chlorophenyl)-2,2-dimethyl-1,3-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601220467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)


![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)







